4-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide
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Overview
Description
4-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide is an organic compound characterized by the presence of a phenyl group, a piperidine ring with four methyl groups, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Butanamide Moiety: The butanamide group can be synthesized through the reaction of butyric acid with ammonia or an amine, followed by dehydration to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: TEMPO, sodium hypochlorite, and sodium bromide in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of 4-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, modulating their activity, and influencing downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the phenyl and butanamide groups.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A stable nitroxyl radical used in oxidation reactions.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: A compound with a methacrylamide group instead of the butanamide moiety.
Uniqueness
4-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide is unique due to its combination of a phenyl group, a highly substituted piperidine ring, and a butanamide moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-18(2)13-16(14-19(3,4)21-18)20-17(22)12-8-11-15-9-6-5-7-10-15/h5-7,9-10,16,21H,8,11-14H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAADFARAMLLQLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CCCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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